molecular formula C6H5Br B051945 Bromobenzene-13C6 CAS No. 112630-77-0

Bromobenzene-13C6

Cat. No. B051945
CAS RN: 112630-77-0
M. Wt: 162.96 g/mol
InChI Key: QARVLSVVCXYDNA-IDEBNGHGSA-N
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Description

Synthesis Analysis

The synthesis of Bromobenzene-13C6 involves a four-step procedure from the corresponding bromobenzene, achieving a 30% yield and high specific activity. This process highlights the complexity and precision required in producing isotopically labeled compounds for research purposes (Malmquist, 2011). Additionally, various routes to functionalized benzenes labeled at position 1 have been compared, with 1-[13C]-Bromobenzene synthesized in seven steps from [13C]-BaCO3, showcasing the efficiency and yield optimization in isotopic labeling (Geletneky et al., 1995).

Molecular Structure Analysis

Investigations into the molecular structure of substituted bromobenzene derivatives, including this compound, utilize techniques like natural abundance 13C NMR and X-ray diffraction. These studies provide detailed insights into the arrangement of atoms within the molecule and the impact of isotopic labeling on chemical properties (Hinton & Layton, 1972).

Chemical Reactions and Properties

The chemical behavior of this compound, including its reactivity and participation in various chemical reactions, has been elucidated through studies focusing on the synthesis of labeled compounds and the exploration of reaction mechanisms. For example, the synthesis of substituted bromobenzene derivatives via bromoanilines demonstrates the versatility of bromobenzene compounds in organic synthesis (Weller & Hanzlik, 1988).

Physical Properties Analysis

The physical properties of this compound, such as phase behavior, crystalline structure, and spectral characteristics, have been studied extensively. For instance, the determination of the differential structure factor of liquid bromobenzene by anomalous X-ray scattering provides critical data on the arrangement and interaction of molecules in the liquid phase (Schultz et al., 1990).

Chemical Properties Analysis

Analyzing the chemical properties of this compound involves understanding its reactivity, stability, and interaction with other chemical entities. Research on the microwave spectrum, structure, and bond character of bromobenzene contributes to a deeper understanding of its chemical behavior and how isotopic labeling can affect these properties (Rosenthal & Dailey, 1965).

Scientific Research Applications

  • Precursor for Isotopolog Synthesis : Bromobenzene-13C6 serves as a precursor for the synthesis of isotopologs like [U-14C]-1,3-dibromobenzene and [13C6]-1,3-dibromobenzene. These isotopologs are useful in various chemical studies due to their rare substitution patterns and high specific activities (Malmquist, 2011).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The natural abundance of 13C NMR spectra of bromobenzene and its derivatives, including this compound, is used to investigate the chemical shifts of aromatic carbon nuclei. This helps in understanding the electronic environment and structural aspects of compounds (Hinton & Layton, 1972).

  • Metabolic and Toxicological Studies : this compound is utilized to study the microsomal metabolism and covalent binding of bromobenzene. It helps in understanding the metabolites, particularly quinones, responsible for the toxicity and related biological effects of bromobenzene (Narasimhan et al., 1988).

  • X-Ray Scattering Studies : Differential anomalous X-ray scattering techniques using this compound help determine the differential structure factor of Br atoms in liquid bromobenzene, contributing to understanding the molecular structure and dynamics (Schultz et al., 1990).

  • Synthesis of Phenylphenalenones : this compound is used in the synthesis of [phenyl-13C6]lachnanthocarpone and other 13C-labelled phenylphenalenones. These compounds are significant in studying various biological pathways and pharmacological activities (Otálvaro et al., 2004).

  • Microwave Spectroscopy : Research involving this compound provides insights into the molecular structure, quadrupole coupling constants, and the nature of the carbon-bromine bond through microwave spectroscopy studies. This is crucial in understanding the effects of substitution in the benzene ring (Rosenthal & Dailey, 1965).

  • Hepatotoxicity and Metabolite Studies : this compound is used to study the effect of fasting on metabolite-mediated hepatotoxicity in rats, shedding light on the inactivation and binding mechanisms of chemically reactive metabolites in the liver (Pessayre et al., 1979).

Mechanism of Action

Target of Action

Bromobenzene-13C6 is primarily used as a building block in chemical synthesis . It is utilized to introduce a phenyl group into other compounds . .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can be converted to the Grignard reagent, phenylmagnesium bromide . The exact mode of action and the resulting changes depend on the specific reaction conditions and the compounds it is reacting with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Safety precautions should be taken to avoid release to the environment .

Safety and Hazards

Bromobenzene-13C6 is classified as a flammable liquid and vapor. It causes skin irritation and is very toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated place, kept away from heat, sparks, open flames, hot surfaces, and should not be ingested or inhaled .

properties

IUPAC Name

bromo(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461537
Record name Bromobenzene-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112630-77-0
Record name Bromobenzene-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-13C6, bromo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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